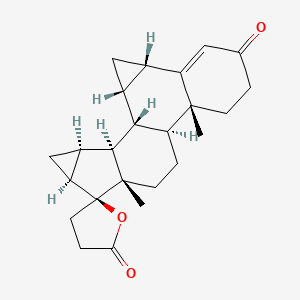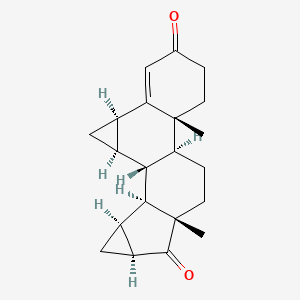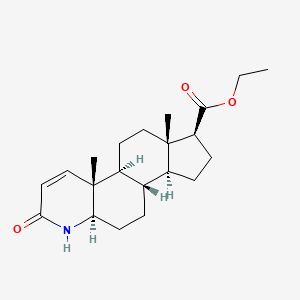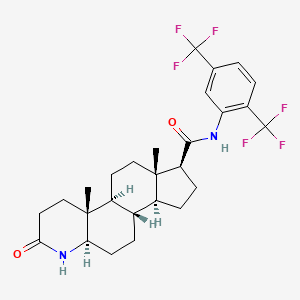
Imazethapyr Impurity 14
概要
説明
Imazethapyr Impurity 14 is an impurity of Imazethapyr, a herbicide . It has a molecular formula of C13H15N3O4 and a molecular weight of 277.28 . The IUPAC name for this compound is 5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid .
Molecular Structure Analysis
The InChI key for Imazethapyr Impurity 14 is NPZVMJUVFWHFPW-UHFFFAOYSA-N . The canonical SMILES representation is CC©C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C .科学的研究の応用
Herbicide in Agriculture
Imazethapyr is a selective systemic herbicide that is widely used in agriculture . It is particularly effective in controlling a broad range of weed species in crops like soybean, wheat, corn, sorghum, and olive trees . It works by inhibiting the enzyme acetohydroxyacid synthase (EC 2.2.1.6) in plants, thus interfering with the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .
Toxicological Effects on Non-Target Organisms
Imazethapyr and its formulations can have adverse effects on non-target primary producers, such as microalgae, when they reach freshwater bodies . For instance, it has been found to inhibit the growth of the microalga Scenedesmus vacuolatus and cause morphological alterations .
Impact on Photosynthesis
Exposure to imazethapyr can lead to photoinhibition and decreased photosynthetic activity in non-target plants . It significantly downregulates the genes involved in photosynthetic electron transport and the carbon cycle .
Alteration of Metabolic Processes
Imazethapyr exposure can lead to significant changes in the metabolic processes of non-target plants . For instance, it has been found to inhibit photosynthetic carbon fixation and cellular energy metabolism .
Environmental Risk Assessment
Understanding the mechanisms of imazethapyr phytotoxicity is crucial for its agro-ecological risk assessment . Studies on its toxicity and alterations caused by commercial formulations contribute to environmental risk assessment and help mitigate the negative impact of imazethapyr residues in agricultural soils .
Residue Analysis
Imazethapyr residues in the soil and crops after its application are of significant interest . Studies have been conducted to evaluate residues of imazethapyr in the soil and soybean grain at different locations .
Safety and Hazards
将来の方向性
Future research could focus on the alleviation of herbicide stress in non-target plants like wheat by actively regulating between auxin and secondary metabolite 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazine-3 (DIMBOA) . This insight into the interference mechanism of herbicides to the plant growth-defense system could facilitate the design of improved strategies for herbicide detoxification .
作用機序
Target of Action
Imazethapyr primarily targets the enzyme known as acetohydroxyacid synthase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .
Mode of Action
Imazethapyr interacts with its target, the acetohydroxyacid synthase, by inhibiting its function . This inhibition impairs protein biosynthesis, which ultimately leads to the death of susceptible weed species .
Biochemical Pathways
The inhibition of acetohydroxyacid synthase by Imazethapyr disrupts several biochemical pathways. It significantly affects carbohydrate, lipid, and amino acid metabolism . The compound also downregulates the genes involved in photosynthetic electron transport and the carbon cycle . Specifically, it downregulates 48 genes in the photosynthetic light reaction and 11 genes in the Calvin cycle . Additionally, the downregulation of genes related to electron transport in mitochondria provides strong evidence for Imazethapyr inhibiting photosynthetic carbon fixation and cellular energy metabolism .
Pharmacokinetics
Studies on imazethapyr have shown that it is readily excreted; greater than 94% of the dose was eliminated in the urine and faeces within 48 hours . This suggests that Imazethapyr Impurity 14 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The action of Imazethapyr results in significant molecular and cellular effects. It inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . These effects are likely due to the disruption of amino acid biosynthesis and energy metabolism caused by the inhibition of acetohydroxyacid synthase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Imazethapyr. For example, soil is the ultimate sink for most pesticides . Imazethapyr has a potential to contaminate ground and surface water due to high water solubility Therefore, the environmental presence and impact of Imazethapyr Impurity 14 may be influenced by similar factors
特性
IUPAC Name |
5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZVMJUVFWHFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)